3-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea
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Overview
Description
3-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea is a synthetic organic compound that features a unique combination of functional groups, including a furan ring, a hydroxypropyl chain, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxypropyl Chain Addition: The hydroxypropyl chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl group.
Tetrahydropyran Ring Formation: The tetrahydropyran ring can be formed through a cyclization reaction involving an appropriate diol and an acid catalyst.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring and hydroxypropyl chain can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests that it could form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.
1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)amide: Similar structure but with an amide group instead of a urea group.
Uniqueness
The uniqueness of 3-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-10-9-13(11(2)21-10)14(18)3-6-16-15(19)17-12-4-7-20-8-5-12/h9,12,14,18H,3-8H2,1-2H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLLEWRFEPFZKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)NC2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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